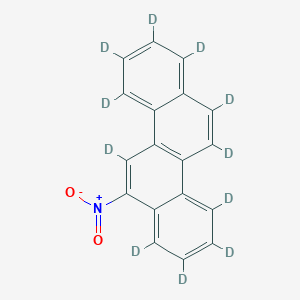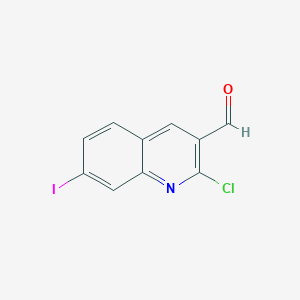
2-Chloro-7-iodoquinoline-3-carbaldehyde
説明
2-Chloro-7-iodoquinoline-3-carbaldehyde is a chemical compound that has attracted much attention due to its considerable biological and pharmacological activities . It is related to 2-chloroquinoline-3-carbaldehydes, a class of compounds known for their antimicrobial, anti-inflammatory, antimalarial, and antivirus activities .
Synthesis Analysis
The synthesis of 2-chloroquinoline-3-carbaldehydes, including this compound, often involves the Vilsmeier-Haack reaction . This reaction involves the use of acetanilide or acetoacetanilide to prepare 2-chloroquinoline-3-carbaldehydes and 2-chloro-4-methyl-quinoline-3-carbaldehyde .Chemical Reactions Analysis
2-Chloroquinoline-3-carbaldehydes undergo various reactions. For instance, they can react with NaXH (X = S, Se) to produce 3-Formylquinoline-2 (1 H )-thione and -seleno . They can also react with primary amines to produce Schiff’s bases .科学的研究の応用
Repurposing Chloroquine Derivatives
Chloroquine has been known primarily for its antimalarial effects since World War II. However, resistance in Plasmodium falciparum strains has limited its use. Recent studies focus on repurposing chloroquine derivatives for various infectious and non-infectious diseases due to their interesting biochemical properties. Novel compounds based on the chloroquine scaffold have been explored for therapeutic applications beyond malaria, indicating a potential area of research for 2-chloro-7-iodoquinoline-3-carbaldehyde derivatives. The exploration of racemic chloroquine and its derivatives highlights the ongoing interest in finding new applications for this class of compounds, including anticancer therapies (Njaria, Okombo, Njuguna, & Chibale, 2015).
Excited State Reactions in Aromatic Molecules
The study of excited-state hydrogen atom transfer (ESHAT) in solvent wire clusters attached to aromatic molecules like 7-hydroxyquinoline provides insights into the photophysics of aromatic compounds. This research may inform the development of this compound derivatives, as it demonstrates the potential for these compounds in excited state reactions and their applications in fields such as organic electronics and photodynamic therapy (Manca, Tanner, & Leutwyler, 2005).
Biological Activities of Hydroxyquinolines
8-Hydroxyquinoline and its derivatives have been recognized for their significant biological activities, drawing attention for their potential in treating life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these compounds, including potential derivatives of this compound, underscore their utility in medicinal chemistry. This suggests a research pathway for developing potent drug molecules based on the this compound structure for a broad spectrum of therapeutic targets (Gupta, Luxami, & Paul, 2021).
Antioxidant Activity and Analytical Methods
Understanding the antioxidant activity of various compounds is crucial in fields ranging from food engineering to medicine. The review on analytical methods used in determining antioxidant activity can inform research on this compound, especially if it possesses antioxidant properties. This knowledge is vital for assessing its potential use in pharmaceuticals and nutraceuticals, as well as its interaction with other bioactive compounds in complex matrices (Munteanu & Apetrei, 2021).
Isoquinoline Alkaloids in Drug Discovery
Research on isoquinoline N-oxides alkaloids from plants highlights the importance of this class of compounds, including chloro-7-iodoquinoline derivatives, in developing new drugs. With confirmed antimicrobial, antibacterial, antitumor, and other activities, these compounds offer a rich source of leads for drug discovery. The predicted structure-activity relationships (SAR) activities point toward new applications for these compounds in medicine, suggesting a potential area of interest for this compound derivatives (Dembitsky, Gloriozova, & Poroikov, 2015).
将来の方向性
The future directions in the research of 2-Chloro-7-iodoquinoline-3-carbaldehyde and related compounds could involve further exploration of their synthesis, reactions, and applications. Their considerable biological and pharmacological activities make them promising candidates for the development of new drugs .
特性
IUPAC Name |
2-chloro-7-iodoquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClINO/c11-10-7(5-14)3-6-1-2-8(12)4-9(6)13-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPSVMOGHANOJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




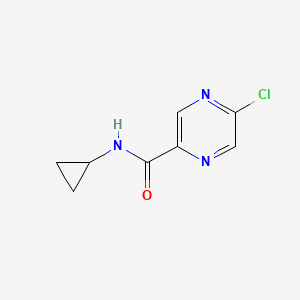
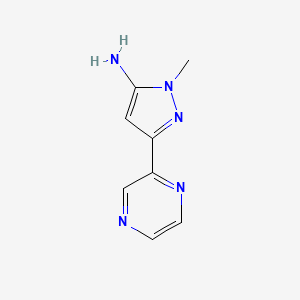
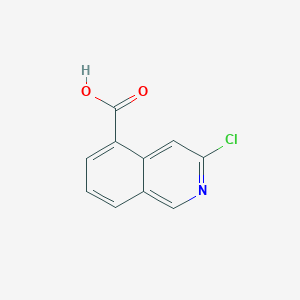
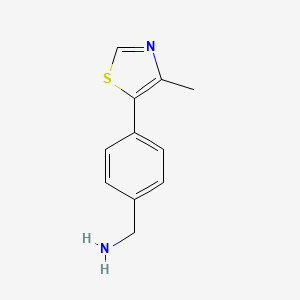
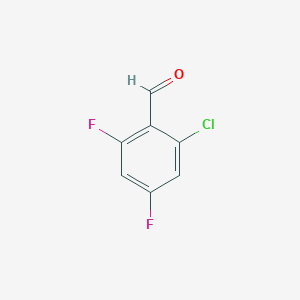
![2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B1433747.png)

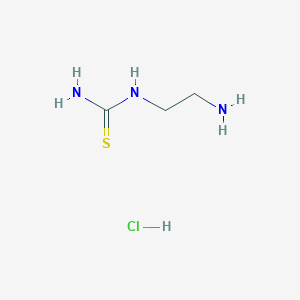


![6,6-Dimethyl-2-azaspiro[3.3]heptane](/img/structure/B1433753.png)
